Technical Monograph: 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride
Technical Monograph: 1-(3-Chloro-4-fluorophenyl)biguanide Hydrochloride
[1]
Executive Summary
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride is a synthetic phenylbiguanide derivative utilized primarily in neuropharmacology as a probe for serotonergic signaling. Structurally analogous to the well-characterized 5-HT3 receptor agonist m-chlorophenylbiguanide (m-CPBG), this compound integrates a 3-chloro and 4-fluoro substitution pattern on the phenyl ring. This halogenation strategy is designed to modulate lipophilicity and metabolic stability while retaining high affinity for the 5-HT3 ligand-gated ion channel.
This guide details the physicochemical properties, synthesis protocols, and pharmacological mechanisms of this compound, serving as a reference for researchers investigating serotonergic modulation in the central and peripheral nervous systems.
Chemical Constitution & Physical Properties[2][3][4]
The compound exists as a hydrochloride salt to ensure water solubility and stability for physiological assays. The presence of the biguanide moiety confers strong basicity, necessitating the salt form for isolation and storage.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride |
| Common Abbreviation | 3-Cl-4-F-PBG |
| CAS Number | 35754-28-0 (HCl salt) |
| Molecular Formula | C₈H₉ClFN₅ · HCl |
| Molecular Weight | 266.10 g/mol (Salt); 229.64 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 209–213 °C |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Moderate in Water |
| SMILES | Cl.NC(=N)NC(=N)Nc1ccc(F)c(Cl)c1 |
| Primary Target | 5-HT3 Receptor (Agonist) |
Synthesis Protocol: The Aniline-Cyanoguanidine Route
The most robust synthetic pathway for aryl biguanides involves the nucleophilic addition of a substituted aniline to dicyandiamide (cyanoguanidine) under acidic conditions. This method is preferred for its atom economy and the direct precipitation of the hydrochloride salt.
Reaction Scheme
Step-by-Step Methodology
Reagents:
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3-Chloro-4-fluoroaniline (1.0 eq)
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Dicyandiamide (1.1 eq)
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Hydrochloric acid (37%, aq)
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2-Propanol (Isopropanol) or Ethanol (for recrystallization)
Protocol:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluoroaniline (e.g., 10 mmol) in water (20 mL).
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Acidification: Slowly add concentrated HCl (1.0 eq relative to aniline) to form the anilinium chloride salt in situ. The solution may warm slightly; allow it to cool to room temperature.
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Addition: Add dicyandiamide (11 mmol) to the reaction mixture.
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Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) for 2–4 hours. The reaction progress can be monitored by TLC (eluent: 10% MeOH in DCM).
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Precipitation: Cool the reaction mixture slowly to room temperature, then to 0–4°C in an ice bath. The target biguanide hydrochloride should precipitate as a white solid.
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Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold acetone or diethyl ether to remove unreacted organic impurities.
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Purification (Critical): Recrystallize the crude solid from hot water or an ethanol/water mixture to remove trace dicyandiamide.
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Drying: Dry the crystals under vacuum over P₂O₅ to constant weight.
Validation Check:
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Yield: Typical yields range from 60–80%.
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Purity Check: 1H NMR (DMSO-d6) should show characteristic broad singlets for the biguanide NH protons around 7.0–7.5 ppm and 9.5–10.0 ppm (salt form).
Pharmacological Mechanism: 5-HT3 Receptor Agonism[5][6][7][8][9]
The 1-(3-chloro-4-fluorophenyl)biguanide moiety functions as a potent agonist at the 5-HT3 receptor , a pentameric ligand-gated ion channel (LGIC) belonging to the Cys-loop superfamily. Unlike other serotonin receptors (which are G-protein coupled), 5-HT3 mediates rapid excitatory transmission.
Mechanism of Action Pathway
Upon binding to the orthosteric site at the interface of adjacent subunits (typically
Figure 1: Signal transduction pathway initiated by 1-(3-Chloro-4-fluorophenyl)biguanide binding to the 5-HT3 receptor.
Structure-Activity Relationship (SAR)
The biological activity of this molecule is driven by the specific substitution on the phenyl ring:
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Biguanide Tail: Mimics the ethylamine side chain of serotonin (5-HT), forming key hydrogen bonds with the receptor's binding pocket (specifically residues Trp183 and Glu129 in the 5-HT3A subunit).
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3-Chloro Substituent: In the meta position, the chlorine atom increases lipophilicity and steric bulk, which has been shown in the analogue m-CPBG to significantly enhance affinity compared to the unsubstituted phenylbiguanide.
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4-Fluoro Substituent: The para-fluorine atom blocks metabolic oxidation at the 4-position (a common clearance route for phenyl rings), potentially extending the compound's half-life in biological systems compared to m-CPBG.
Off-Target Considerations: Researchers must be aware that phenylbiguanides, particularly m-CPBG, have been documented to interact with the Dopamine Transporter (DAT) . While 1-(3-Chloro-4-fluorophenyl)biguanide is optimized for 5-HT3, controls should be included in dopamine-rich tissue assays to rule out DAT-mediated effects.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| STOT-SE | H335: May cause respiratory irritation. |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
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Inhalation: Handle the powder in a chemical fume hood to avoid dust inhalation.
-
Storage: Store at room temperature (15–25°C) in a desiccator. The compound is hygroscopic; keep the vial tightly sealed.
References
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Sigma-Aldrich. (n.d.). 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride Product Sheet. Retrieved from
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Kilpatrick, G. J., et al. (1990).[2] "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[3][2] European Journal of Pharmacology, 182(1), 193-197.[3][2][4] Link
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Dukat, M., et al. (1996). "Structure-Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors." Journal of Medicinal Chemistry, 39(20), 4017-4026. Link
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Alfa Chemistry. (n.d.). 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride CAS Data. Retrieved from
-
Campbell, A. D., et al. (1995). "The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes."[3][5] European Journal of Pharmacology, 290(2), 157-162.[3] Link
Sources
- 1. Biguanide, 1-(p-chlorophenyl)-, monohydrochloride | C8H11Cl2N5 | CID 458746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
